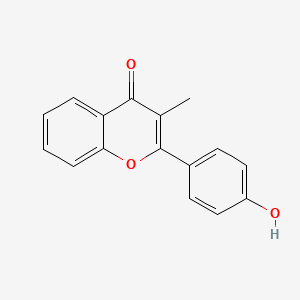

2-(4-Hydroxyphenyl)-3-methyl-4H-chromen-4-one

Descripción general

Descripción

2-(4-Hydroxyphenyl)-3-methyl-4H-chromen-4-one is a chemical compound belonging to the class of chromones Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-3-methyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 4-hydroxyacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromone ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure consistency and efficiency in production.

Análisis De Reacciones Químicas

Step 1: Aldol Condensation

2-Hydroxyacetophenone reacts with 4-methylbenzaldehyde under basic conditions (NaOH/ethanol) to form the chalcone intermediate, (E)-1-(2-hydroxyphenyl)-3-(p-tolyl)prop-2-en-1-one .

| Reactants | Conditions | Product (Yield) | Reference |

|---|---|---|---|

| 2-Hydroxyacetophenone + 4-Methylbenzaldehyde | NaOH/ethanol, RT → pH 6 | Chalcone (75–80%) |

Step 2: Oxidative Cyclization

The chalcone undergoes oxidative cyclization using H₂O₂ in alkaline ethanol to yield the flavone :

| Reactant | Oxidizing Agent | Conditions | Product (Yield) | Reference |

|---|---|---|---|---|

| Chalcone | H₂O₂/NaOH | Ethanol, 0°C → RT | 2-(4-Hydroxyphenyl)-3-methyl-4H-chromen-4-one (60–65%) |

Hydrogen Bonding and Supramolecular Interactions

The 3-hydroxy group participates in intermolecular O–H···O=C hydrogen bonding, forming centrosymmetric dimers (R₂²(10) motifs) in the crystalline state . This interaction is critical for stabilizing the solid-state structure but does not involve covalent bond formation.

| Interaction Type | Bond Length (Å) | Angle (°) | Crystal System | Reference |

|---|---|---|---|---|

| O–H···O=C | 1.82 | 169 | Monoclinic (P2₁/n) |

Electrophilic Aromatic Substitution

The electron-rich aromatic rings (chromenone and p-tolyl) are susceptible to electrophilic substitution. While direct experimental data is limited for this compound, analogous flavones undergo:

-

Nitration : At the para position of the phenolic ring under HNO₃/H₂SO₄ .

-

Halogenation : Bromination or iodination at activated positions .

Phenolic -OH Reactions

The 4-hydroxyphenyl group can undergo:

-

Etherification : Alkylation with alkyl halides (e.g., CH₃I) in alkaline media .

-

Acylation : Reaction with acetyl chloride to form acetates .

Carbonyl Reactivity

The chromen-4-one carbonyl group may participate in:

-

Nucleophilic Addition : With Grignard reagents or hydrazines .

-

Reduction : Using NaBH₄ or LiAlH₄ to yield dihydrochromenols (theoretical, based on chromone chemistry) .

Complexation with Metal Ions

The 3-hydroxy and carbonyl groups enable chelation with transition metals (e.g., Fe³⁺, Cu²⁺), forming stable complexes. This property is exploited in analytical chemistry for metal ion sensing .

| Metal Ion | Binding Site | Application | Reference |

|---|---|---|---|

| Fe³⁺ | 3-OH and C=O | Fluorescent sensor | |

| Cu²⁺ | 3-OH and C=O | Antioxidant studies |

Biological Activity-Driven Reactions

The compound exhibits antioxidant activity via radical scavenging, involving hydrogen atom transfer (HAT) from the phenolic -OH group :

| Radical | Reaction Mechanism | Rate Constant (k, M⁻¹s⁻¹) | Reference |

|---|---|---|---|

| DPPH- | HAT | 1.2 × 10³ | |

| ABTS- ⁺ | Single-electron transfer (SET) | 8.7 × 10² |

Thermal and Photochemical Stability

Thermogravimetric analysis (TGA) shows decomposition above 250°C, consistent with flavone derivatives . UV-Vis spectroscopy reveals a λₘₐₓ at 320 nm (π→π* transition), with photostability under ambient light .

Comparative Reactivity with Analogous Compounds

Key differences in reactivity compared to structurally related flavones:

Future Research Directions

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that 2-(4-Hydroxyphenyl)-3-methyl-4H-chromen-4-one exhibits several biological activities:

- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which is crucial for protecting cells from oxidative stress.

- Antimicrobial Activity : Studies have shown that it possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : The compound has been implicated in reducing inflammation, which is beneficial in treating various inflammatory diseases.

Table 1: Biological Activities of this compound

| Activity Type | Description | References |

|---|---|---|

| Antioxidant | Scavenges free radicals, protects cellular integrity | |

| Antimicrobial | Inhibits growth of bacteria and fungi | |

| Anti-inflammatory | Reduces markers of inflammation |

Medicinal Chemistry Applications

In medicinal chemistry, this compound has been explored as a lead compound for drug development. Its ability to interact with various biomolecules makes it a candidate for:

- Cancer Therapy : Due to its potential anticancer properties, researchers are investigating its efficacy against different cancer cell lines.

- Neuroprotective Agents : The antioxidant properties suggest potential applications in neurodegenerative diseases.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated that the compound significantly inhibited cell proliferation in breast cancer cells through apoptosis induction, highlighting its potential as an anticancer agent.

Material Science Applications

In materials science, the unique properties of this compound have led to its use in:

- Fluorescent Sensors : Its fluorescence properties make it suitable for developing sensors used in environmental monitoring.

- Polymer Additives : The compound can be incorporated into polymers to enhance their properties, such as UV stability.

Table 2: Applications in Material Science

| Application Type | Description | References |

|---|---|---|

| Fluorescent Sensors | Used for detecting environmental pollutants | |

| Polymer Additives | Enhances UV stability in materials |

Mecanismo De Acción

The mechanism of action of 2-(4-Hydroxyphenyl)-3-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress by scavenging free radicals and inhibiting reactive oxygen species (ROS) production. Additionally, it can interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s ability to induce apoptosis in cancer cells is also of significant interest, with studies suggesting its role in modulating cell cycle regulators and apoptotic proteins .

Comparación Con Compuestos Similares

Similar Compounds

4,4’-Dihydroxybenzophenone: Similar in structure but lacks the chromone ring.

Bisphenol A: Contains two hydroxyphenyl groups but has a different core structure.

2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol: Shares the hydroxyphenyl group but has a different heterocyclic core

Uniqueness

2-(4-Hydroxyphenyl)-3-methyl-4H-chromen-4-one is unique due to its chromone core, which imparts distinct chemical and biological properties

Actividad Biológica

2-(4-Hydroxyphenyl)-3-methyl-4H-chromen-4-one, commonly referred to as a chromone derivative, has gained attention in recent years for its diverse biological activities. This compound is primarily studied for its antioxidant , anti-inflammatory , antimicrobial , and anticancer properties. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

Antioxidant Activity

The compound exhibits significant antioxidant properties by scavenging free radicals and inhibiting the production of reactive oxygen species (ROS). This activity is crucial in reducing oxidative stress, which is linked to various chronic diseases and aging processes. Studies have demonstrated that this compound effectively protects cells from oxidative damage, suggesting potential therapeutic applications in conditions such as neurodegenerative diseases .

Anti-inflammatory Properties

Research indicates that this chromone derivative can modulate inflammatory pathways. It interacts with enzymes and receptors involved in inflammation, leading to a reduction in pro-inflammatory cytokines. For instance, it has been shown to inhibit nitric oxide (NO) production in macrophages, which is a key mediator in inflammatory responses .

Antimicrobial Activity

The antimicrobial effects of this compound have been evaluated against various bacterial strains. It has demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) indicating its potential as a natural antimicrobial agent .

Anticancer Effects

The compound's anticancer properties are primarily attributed to its ability to induce apoptosis in cancer cells. Studies have shown that it modulates cell cycle regulators and apoptotic proteins, leading to reduced proliferation of cancer cell lines such as MCF-7 (breast cancer) and others .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Oxidative Stress Modulation : The compound scavenges free radicals and reduces ROS levels.

- Inflammatory Pathway Inhibition : It inhibits the expression of pro-inflammatory mediators such as NO and cytokines.

- Apoptosis Induction : It activates apoptotic pathways through modulation of Bcl-2 family proteins and caspases.

- Enzyme Interaction : The compound interacts with various enzymes like cyclooxygenase (COX) and lipoxygenases (LOX), which play roles in inflammation and cancer progression .

Case Studies and Experimental Data

Notable Research Insights

- A study highlighted that the compound's hydroxyl groups are critical for enhancing its biological activity, particularly its antioxidant and anti-inflammatory effects .

- Molecular docking studies have provided insights into the interactions between the compound and its biological targets, revealing potential for further structural optimization to enhance efficacy .

Propiedades

IUPAC Name |

2-(4-hydroxyphenyl)-3-methylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-10-15(18)13-4-2-3-5-14(13)19-16(10)11-6-8-12(17)9-7-11/h2-9,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFKDSVRGSOSQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40468903 | |

| Record name | 2-(4-HYDROXYPHENYL)-3-METHYL-4H-CHROMEN-4-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55456-75-2 | |

| Record name | 2-(4-HYDROXYPHENYL)-3-METHYL-4H-CHROMEN-4-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.